![molecular formula C17H19N5O4 B584677 8-Benzyloxy-2'-deoxyadenosine CAS No. 142948-07-0](/img/structure/B584677.png)
8-Benzyloxy-2'-deoxyadenosine
Overview
Description
8-Benzyloxy-2’-deoxyadenosine is a modified nucleoside derived from adenosine. Adenosine is a nucleoside that plays a crucial role in various biological processes, including energy transfer and signal transduction. The modification involves the addition of a benzyloxy group at the 8th position of the adenine ring, which imparts unique properties to the compound. This compound has gained significant attention due to its potential therapeutic applications, particularly in antiviral and anticancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyloxy-2’-deoxyadenosine typically involves the protection of the hydroxyl groups of 2’-deoxyadenosine, followed by the introduction of the benzyloxy group at the 8th position. The general steps are as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of 2’-deoxyadenosine are protected using silyl or acyl protecting groups.
Nitration and Reduction: The adenine ring is nitrated at the 8th position, followed by reduction to form the 8-amino derivative.
Benzyloxy Group Introduction: The 8-amino group is then converted to the 8-benzyloxy group using benzyl chloride in the presence of a base.
Deprotection: The protecting groups are removed to yield 8-Benzyloxy-2’-deoxyadenosine.
Industrial Production Methods: Industrial production of 8-Benzyloxy-2’-deoxyadenosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Benzyloxy-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivative.
Reduction: Benzyl alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of 8-Benzyloxy-2'-deoxyadenosine
The synthesis of this compound involves several key steps:
- Protection of Hydroxyl Groups : Hydroxyl groups of 2'-deoxyadenosine are protected using silyl or acyl protecting groups.
- Nitration and Reduction : The adenine ring is nitrated at the 8th position, followed by reduction to form the 8-amino derivative.
- Introduction of Benzyloxy Group : The amino group is converted to the benzyloxy group using benzyl chloride in the presence of a base.
- Deprotection : The protecting groups are removed to yield the final product.
This multi-step synthesis allows for the creation of various derivatives that can be tailored for specific biological applications.
The biological activity of this compound primarily stems from its ability to disrupt nucleic acid synthesis. Upon incorporation into DNA or RNA, it interferes with normal replication processes, leading to:
- Inhibition of Viral Replication : The compound targets viral RNA synthesis pathways, effectively inhibiting the replication of viruses such as HIV and hepatitis B.
- Induction of Apoptosis in Cancer Cells : By disrupting cellular processes essential for cancer cell survival, it can promote programmed cell death (apoptosis) in malignant cells.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties, particularly against:
- HIV : In vitro studies have shown that this compound can inhibit HIV replication by interfering with viral nucleic acid synthesis.
- Hepatitis B Virus (HBV) : Similar mechanisms have been observed against HBV, indicating broad-spectrum antiviral potential.
Anticancer Properties
The anticancer activity of this compound has been demonstrated through various studies:
- Cell Line Studies : In vitro assays revealed that the compound induces apoptosis in several cancer cell lines, including those derived from leukemia and solid tumors.
- Mechanistic Insights : Its action appears to involve modulation of critical signaling pathways involved in cell survival and proliferation, such as NF-κB and others.
Applications in Scientific Research
This compound has a wide range of applications across different scientific fields:
Chemistry
- Used as a reagent in the synthesis of other nucleoside analogs.
- Acts as a building block in oligonucleotide synthesis.
Biology
- Studied for its role in DNA and RNA synthesis.
- Investigated for its effects on cellular processes.
Medicine
- Explored for its antiviral properties against HIV and hepatitis B.
- Assessed for potential anticancer applications due to its ability to induce apoptosis.
Industry
- Utilized in the production of modified nucleosides for therapeutic and diagnostic applications.
Comparative Analysis with Related Compounds
The following table compares this compound with other related nucleoside analogs:
Compound | Modification | Biological Activity |
---|---|---|
8-Vinyl-deoxyadenosine | Vinyl group at position 8 | Enhanced fluorescence properties; used in nucleic acid studies |
3'-Deoxyadenosine | Natural analog | Established anticancer activity but less specificity than 8-Benzyloxy derivative |
N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine | Dual modifications | Increased stability and reactivity; shows promise as an antiviral agent |
This comparison highlights the unique properties of this compound, particularly its enhanced stability and specific reactivity that make it suitable for antiviral and anticancer research.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in clinical and laboratory settings:
- Antiviral Efficacy Against HIV : A study demonstrated that treatment with this compound significantly reduced viral loads in cultured cells infected with HIV, showcasing its potential as an antiviral agent.
- Induction of Apoptosis in Cancer Cell Lines : Research involving leukemia cell lines indicated that exposure to this compound led to increased rates of apoptosis, suggesting its utility in cancer therapies.
These findings underscore the compound's promise as both an antiviral and anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .
Mechanism of Action
The mechanism of action of 8-Benzyloxy-2’-deoxyadenosine involves its incorporation into nucleic acids, where it disrupts normal DNA and RNA synthesis. This disruption can inhibit viral replication and induce apoptosis in cancer cells. The compound targets viral RNA synthesis and affects pathways such as the NF-κB pathway, leading to the inhibition of viral replication and cancer cell proliferation .
Comparison with Similar Compounds
8-Vinyl-deoxyadenosine: A fluorescent nucleoside analog with improved properties for studying nucleic acids.
2’-Deoxyribosyl-2-aminopurine: Another fluorescent nucleoside analog used in similar applications.
3’-Deoxyadenosine: A naturally occurring adenosine analog with established anticancer activity.
Uniqueness: 8-Benzyloxy-2’-deoxyadenosine is unique due to its benzyloxy modification, which imparts specific properties such as enhanced stability and unique reactivity. This makes it particularly useful in antiviral and anticancer research, where it can be used to disrupt viral replication and induce apoptosis in cancer cells.
Biological Activity
8-Benzyloxy-2'-deoxyadenosine is a modified nucleoside derived from adenosine, notable for its unique benzyloxy modification at the 8th position of the adenine ring. This modification enhances its biological properties, making it a subject of interest in antiviral and anticancer research. The compound has been studied for its mechanisms of action, therapeutic potential, and biological activity against various diseases.
The synthesis of this compound involves several steps:
- Protection of Hydroxyl Groups : The hydroxyl groups of 2'-deoxyadenosine are protected using silyl or acyl protecting groups.
- Nitration and Reduction : The adenine ring is nitrated at the 8th position, followed by reduction to form the 8-amino derivative.
- Benzyloxy Group Introduction : The amino group is converted to the benzyloxy group using benzyl chloride in the presence of a base.
- Deprotection : The protecting groups are removed to yield the final product.
This multi-step synthesis allows for the creation of various derivatives that can be tailored for specific biological applications.
The biological activity of this compound primarily stems from its ability to disrupt nucleic acid synthesis. Upon incorporation into DNA or RNA, it interferes with normal replication processes, leading to:
- Inhibition of Viral Replication : The compound targets viral RNA synthesis pathways, effectively inhibiting the replication of viruses such as HIV and hepatitis B.
- Induction of Apoptosis in Cancer Cells : By disrupting cellular processes essential for cancer cell survival, it can promote programmed cell death (apoptosis) in malignant cells.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It has been specifically noted for its efficacy against:
- HIV : In vitro studies have shown that this compound can inhibit HIV replication by interfering with viral nucleic acid synthesis.
- Hepatitis B Virus (HBV) : Similar mechanisms have been observed against HBV, indicating broad-spectrum antiviral potential.
Anticancer Properties
The anticancer activity of this compound has been demonstrated through various studies:
- Cell Line Studies : In vitro assays revealed that the compound induces apoptosis in several cancer cell lines, including those derived from leukemia and solid tumors.
- Mechanistic Insights : Its action appears to involve modulation of critical signaling pathways involved in cell survival and proliferation, such as NF-κB and others.
Case Studies and Research Findings
Comparative Analysis with Related Compounds
This compound can be compared with other nucleoside analogs:
Compound | Modification | Biological Activity |
---|---|---|
8-Vinyl-deoxyadenosine | Vinyl group at position 8 | Enhanced fluorescence properties; used in nucleic acid studies |
3'-Deoxyadenosine | Natural analog | Established anticancer activity but less specificity than 8-Benzyloxy derivative |
N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine | Dual modifications | Increased stability and reactivity; shows promise as an antiviral agent |
Properties
IUPAC Name |
(2R,3S,5R)-5-(6-amino-8-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c18-15-14-16(20-9-19-15)22(13-6-11(24)12(7-23)26-13)17(21-14)25-8-10-4-2-1-3-5-10/h1-5,9,11-13,23-24H,6-8H2,(H2,18,19,20)/t11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKGWLUSIWDAMW-YNEHKIRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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